

# An In-Depth Technical Guide to Human Acetyl-ACTH (4-24)

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## Compound of Interest

Compound Name: Acetyl-ACTH (4-24) (human, bovine, rat)

Cat. No.: B1496228

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## Introduction

Adrenocorticotrophic hormone (ACTH) is a 39-amino acid peptide hormone produced and secreted by the anterior pituitary gland. It is a central component of the hypothalamic-pituitary-adrenal (HPA) axis, primarily responsible for stimulating the adrenal cortex to produce and release cortisol.[1][2][3] ACTH is derived from the precursor molecule pro-opiomelanocortin (POMC), which also gives rise to other biologically active peptides, including  $\alpha$ -melanocyte-stimulating hormone ( $\alpha$ -MSH).[4][5]

Synthetic fragments of ACTH are invaluable tools for investigating structure-activity relationships, receptor interactions, and exploring therapeutic applications beyond steroidogenesis. This guide focuses on the specific fragment, human Acetyl-ACTH (4-24), providing a detailed overview of its structure, sequence, and relevant experimental methodologies for its study. This peptide, which encompasses the core melanocortin receptor binding motif (His-Phe-Arg-Trp), is noted as an agonist at the melanocortin-1 receptor (MC1R).[5][6]

## Structure and Sequence

Acetyl-ACTH (4-24) is a synthetic peptide corresponding to the amino acid residues 4 through 24 of the native human ACTH sequence, with a key modification at its N-terminus.

- **Sequence:** The primary amino acid sequence is Met-Glu-His-Phe-Arg-Trp-Gly-Lys-Pro-Val-Gly-Lys-Lys-Arg-Arg-Pro-Val-Lys-Val-Tyr-Pro.
- **N-Terminal Modification:** The N-terminal methionine residue is acetylated (Ac-). This modification is significant as natural  $\alpha$ -MSH, which shares the initial sequence of ACTH, is also N-terminally acetylated, a feature that can influence receptor affinity and peptide stability.[\[4\]](#)
- **Full Name:** Acetyl-Methionyl-Glutamyl-Histidyl-Phenylalanyl-Arginyl-Tryptophyl-Glycyl-Lysyl-Prolyl-Valyl-Glycyl-Lysyl-Lysyl-Arginyl-Arginyl-Prolyl-Valyl-Lysyl-Valyl-Tyrosyl-Proline.

## Quantitative Data

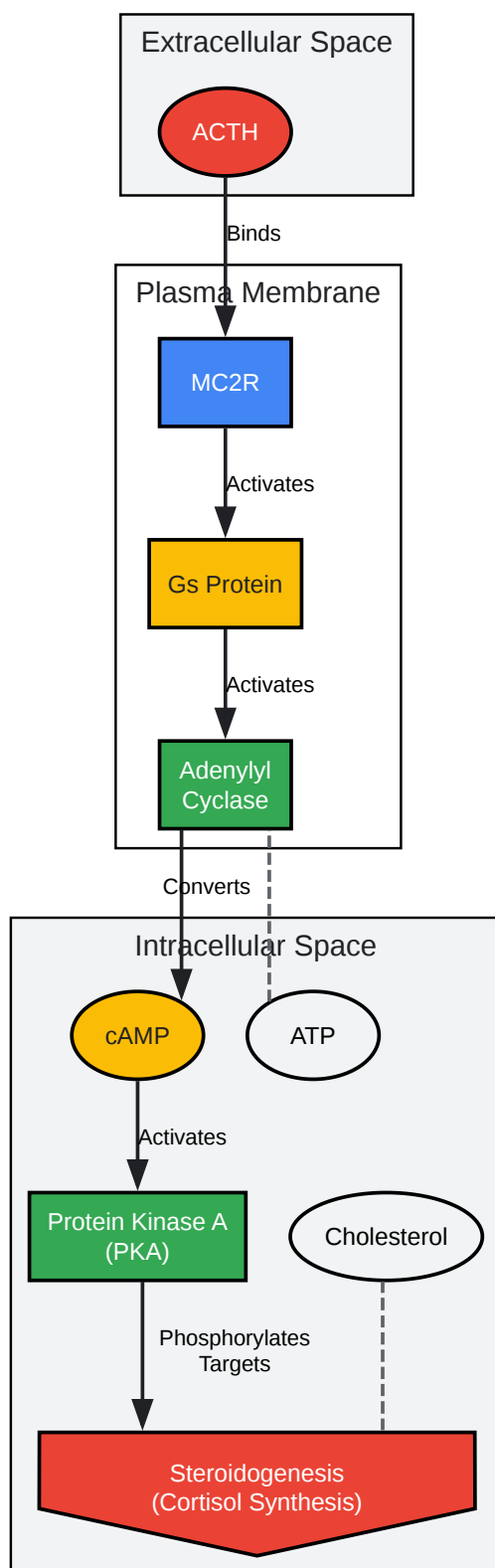
The physicochemical and biochemical properties of Acetyl-ACTH (4-24) are summarized below. While comprehensive binding data for this specific fragment across all melanocortin receptors is not extensively published, related fragments provide insight into its likely binding characteristics.

Property	Value	Source
Molecular Formula	C <sub>123</sub> H <sub>193</sub> N <sub>37</sub> O <sub>26</sub> S	N/A
Molecular Weight	2638.15 g/mol	N/A
Amino Acid Sequence	Ac-MEHFRWGKPVGKKRRPVKVYP	<a href="#">[7]</a>
Receptor Activity	Agonist at the Melanocortin-1 Receptor (MC1R)	<a href="#">[5]</a> <a href="#">[6]</a>
Related Fragment Affinity	ACTH (11-24) binds to rat adrenal cortex membranes with a dissociation constant (K <sub>d</sub> ) of 1.8 ± 0.1 nM.	<a href="#">[8]</a>
Related Fragment Affinity	The core binding motif ACTH (15-18) (KKRR) binds to rat adrenal cortex membranes with a K <sub>d</sub> of 2.1 ± 0.1 nM.	<a href="#">[8]</a>

## Biological Context and Signaling Pathway

Full-length ACTH primarily exerts its effects by binding to the melanocortin-2 receptor (MC2R), which is highly expressed in the adrenal cortex.<sup>[3][4]</sup> This interaction initiates a G-protein coupled signaling cascade. Upon ACTH binding, the MC2R activates a stimulatory G-protein (Gs), which in turn activates adenylyl cyclase. This enzyme catalyzes the conversion of ATP to cyclic AMP (cAMP). The resulting increase in intracellular cAMP activates Protein Kinase A (PKA), which then phosphorylates a variety of downstream targets. These targets include the steroidogenic acute regulatory (StAR) protein and various enzymes (e.g., P450scc) involved in the conversion of cholesterol to steroid hormones like cortisol.<sup>[1][9]</sup>

Fragments like Acetyl-ACTH (4-24) are known to interact with other melanocortin receptors (MC1R, MC3R, MC4R, MC5R) with varying affinities, mediating a range of other biological effects.<sup>[4][10]</sup>



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**Caption:** Canonical ACTH signaling pathway via the MC2R. (Max Width: 760px)

## Experimental Protocols

The following sections provide detailed methodologies for the synthesis, purification, characterization, and in vitro analysis of Acetyl-ACTH (4-24).

### Solid-Phase Peptide Synthesis (SPPS)

This protocol outlines the synthesis of Acetyl-ACTH (4-24) using standard Fmoc-based solid-phase chemistry.[\[11\]](#)[\[12\]](#)

#### 1. Resin Selection and Preparation:

- Select a suitable solid support, such as Rink Amide resin, if a C-terminal amide is desired, or a 2-chlorotrityl chloride resin for a C-terminal carboxylic acid.[\[13\]](#) For this sequence ending in Proline, Wang resin or 2-chlorotrityl chloride resin is appropriate.
- Weigh 100-200 mg of resin and place it in a fritted reaction vessel.
- Swell the resin in dimethylformamide (DMF) for at least 30-60 minutes at room temperature. [\[13\]](#) After swelling, drain the DMF.

#### 2. First Amino Acid Loading (Fmoc-Pro-OH):

- Dissolve 3-5 equivalents (relative to resin loading capacity) of Fmoc-Pro-OH in DMF.
- Add an equivalent amount of a coupling agent like HBTU/HOBt and 2 equivalents of a base such as N,N-diisopropylethylamine (DIEA).
- Add the activated amino acid solution to the swollen resin and agitate for 2-4 hours at room temperature.
- Wash the resin thoroughly with DMF (3x), dichloromethane (DCM) (3x), and DMF (3x) to remove excess reagents.

3. Peptide Chain Elongation (Iterative Cycles): For each subsequent amino acid in the sequence (from Tyr-23 to Met-4), perform the following cycle:

- Fmoc Deprotection: Add a solution of 20% piperidine in DMF to the resin. Agitate for 5 minutes, drain, and add a fresh 20% piperidine/DMF solution. Agitate for another 15-20 minutes.[\[14\]](#)
- Washing: Drain the deprotection solution and wash the resin extensively with DMF (5-6x) to remove all traces of piperidine.
- Amino Acid Coupling:
  - In a separate vial, pre-activate the next Fmoc-protected amino acid (3-5 equivalents) with coupling reagents (e.g., HBTU/HOBt/DIEA or HATU/HOAt/DIEA) in DMF for 5-10 minutes.[\[13\]](#)
  - Add the activated amino acid solution to the resin.
  - Agitate for 1-2 hours at room temperature. Perform a Kaiser test to confirm the completion of the coupling reaction (a negative test indicates a free primary amine is absent). If the test is positive, repeat the coupling step.
- Washing: Wash the resin with DMF (3x) and DCM (3x).

#### 4. N-Terminal Acetylation:

- After the final Fmoc deprotection of the N-terminal Methionine, wash the resin thoroughly with DMF.
- Prepare an acetylation cocktail consisting of acetic anhydride (10 eq) and DIEA (10 eq) in DMF.
- Add the cocktail to the resin and agitate for 30-60 minutes.
- Wash the resin with DMF (3x), DCM (3x), and finally methanol (3x).
- Dry the resin under a high vacuum for several hours.

#### 5. Cleavage and Deprotection:

- Prepare a cleavage cocktail appropriate for the protecting groups used. A common cocktail is 95% Trifluoroacetic acid (TFA), 2.5% water, and 2.5% triisopropylsilane (TIS).<sup>[14]</sup>
- Add the cleavage cocktail to the dried resin (approx. 10 mL per gram of resin).
- Agitate at room temperature for 2-3 hours.
- Filter the resin to collect the cleavage solution containing the crude peptide.
- Precipitate the crude peptide by adding the TFA solution to a large volume of cold diethyl ether.
- Centrifuge the mixture to pellet the peptide, decant the ether, and repeat the ether wash twice.
- Dry the resulting crude peptide pellet under vacuum.

## Purification by RP-HPLC

The crude peptide must be purified to remove truncated sequences and byproducts from the synthesis. Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the standard method.<sup>[1][15][16]</sup>

### 1. System Preparation:

- Column: Use a semi-preparative C18 column.
- Mobile Phase A: 0.1% TFA in HPLC-grade water.
- Mobile Phase B: 0.1% TFA in acetonitrile (ACN).
- Filter and degas both mobile phases before use.
- Equilibrate the column with a low percentage of Mobile Phase B (e.g., 5-10%).

### 2. Sample Preparation:

- Dissolve the crude peptide pellet in a minimal amount of Mobile Phase A. If solubility is an issue, a small amount of ACN or acetic acid can be added.

- Filter the sample through a 0.22  $\mu\text{m}$  syringe filter to remove any particulates.

### 3. Chromatographic Separation:

- Inject the filtered sample onto the equilibrated column.
- Run a linear gradient of increasing Mobile Phase B concentration. A typical scouting gradient might be 5% to 65% B over 40-60 minutes.
- Monitor the elution profile at 220 nm and 280 nm.
- Collect fractions corresponding to the major peak, which should represent the full-length product.

### 4. Product Recovery:

- Analyze the purity of the collected fractions using analytical RP-HPLC.
- Pool the fractions with the desired purity (>95%).
- Lyophilize (freeze-dry) the pooled fractions to remove the water, ACN, and TFA, yielding the purified peptide as a white, fluffy powder.

## Characterization by Mass Spectrometry

Confirm the identity and purity of the final product.

### 1. Sample Preparation:

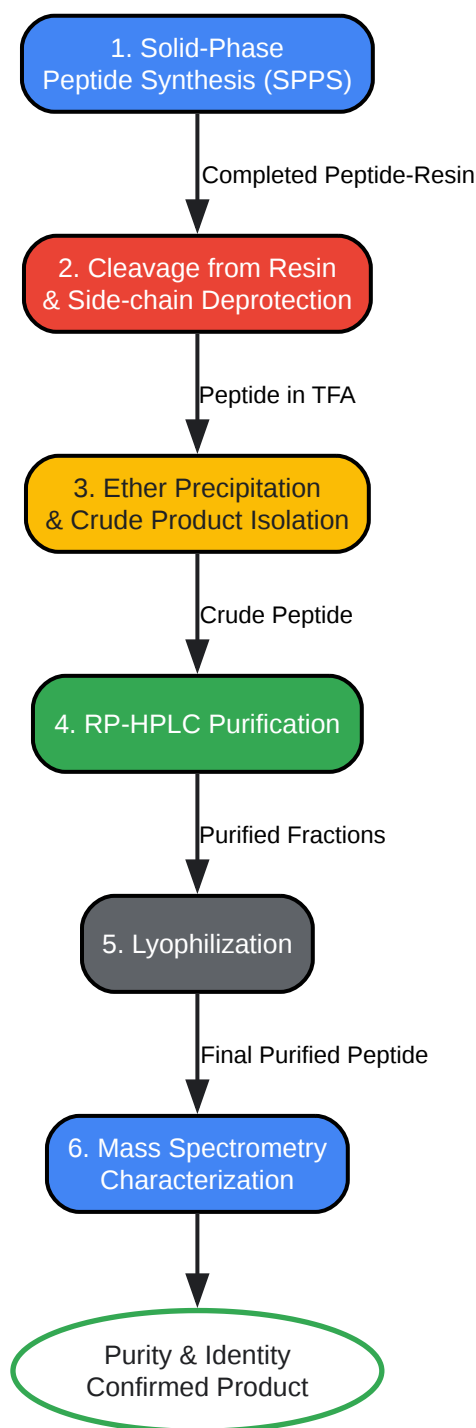
- Dissolve a small amount of the lyophilized peptide in a 50:50 water/acetonitrile solution.

### 2. Mass Analysis:

- Use either Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) MS or Liquid Chromatography-Mass Spectrometry (LC-MS).
- For MALDI-TOF, co-crystallize the peptide solution with a suitable matrix (e.g.,  $\alpha$ -cyano-4-hydroxycinnamic acid) on a target plate and analyze.



- For LC-MS, inject the sample into an analytical HPLC system coupled to a mass spectrometer (e.g., ESI-QTOF).[17]
- Expected Result: The observed mass should match the calculated theoretical mass of Acetyl-ACTH (4-24) (2638.15 Da). The purity can be estimated from the relative peak area in the LC chromatogram.



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**Caption:** Workflow for synthetic peptide production and analysis. (Max Width: 760px)

## In Vitro Receptor Binding Assay

This protocol describes a competitive radioligand binding assay to determine the binding affinity ( $K_i$ ) of Acetyl-ACTH (4-24) for a specific melanocortin receptor.

### 1. Materials:

- Cell membranes prepared from a cell line stably expressing the human melanocortin receptor of interest (e.g., MC1R).
- Radioligand: A high-affinity ligand for the receptor, such as [ $^{125}$ I]-[Nle<sup>4</sup>, D-Phe<sup>7</sup>]- $\alpha$ -MSH.
- Binding Buffer: e.g., 25 mM HEPES, 2.5 mM CaCl<sub>2</sub>, 1 mM MgCl<sub>2</sub>, 0.2% BSA, pH 7.4.
- Test Compound: Purified Acetyl-ACTH (4-24) at a range of concentrations.
- Non-specific binding control: A high concentration (e.g., 1  $\mu$ M) of a known, unlabeled ligand (e.g., unlabeled  $\alpha$ -MSH).

### 2. Assay Procedure:

- In a 96-well plate, combine the cell membranes (20-40  $\mu$ g protein/well), a fixed concentration of the radioligand (typically at its  $K_d$  value), and varying concentrations of the test peptide (e.g., from  $10^{-12}$  M to  $10^{-5}$  M).
- For total binding wells, add only buffer instead of the test peptide.
- For non-specific binding wells, add the high concentration of unlabeled ligand.
- Incubate the plate at room temperature for 60-90 minutes to reach equilibrium.

### 3. Separation and Counting:

- Terminate the binding reaction by rapid filtration through a glass fiber filter plate (e.g., GF/C) using a cell harvester. This separates the bound radioligand from the free radioligand.

- Wash the filters rapidly with ice-cold wash buffer to remove unbound radioactivity.
- Allow the filters to dry, then add scintillation cocktail to each well.
- Count the radioactivity on the filters using a scintillation counter.

#### 4. Data Analysis:

- Calculate the specific binding by subtracting the non-specific binding counts from the total binding counts.
- Plot the percentage of specific binding against the logarithm of the test peptide concentration.
- Fit the data to a one-site competition model using non-linear regression software (e.g., GraphPad Prism) to determine the  $IC_{50}$  value (the concentration of test peptide that inhibits 50% of specific radioligand binding).
- Calculate the inhibition constant ( $K_i$ ) using the Cheng-Prusoff equation:  $K_i = IC_{50} / (1 + [L]/K_d)$ , where  $[L]$  is the concentration of the radioligand and  $K_d$  is its dissociation constant.

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